(Chloromethyl)methylcarbamyl chloride

Description

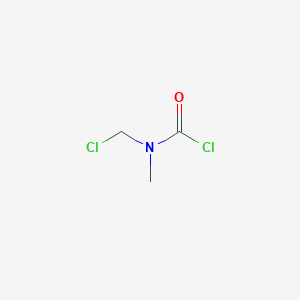

Structure

3D Structure

Properties

IUPAC Name |

N-(chloromethyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLIZXPIXHWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508811 | |

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-91-1 | |

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Methylcarbamyl Chloride and Its Derivatives

Established Synthetic Routes to Carbamoyl (B1232498) Chlorides

The formation of the carbamoyl chloride group is a cornerstone of synthesizing the target compound and its analogues. Traditional methods have been well-documented and are widely employed in both laboratory and industrial settings.

Phosgenation-based Approaches for Carbamoyl Chloride Formation

The most direct and common method for the synthesis of N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgnih.gov This reaction is typically carried out in an inert solvent. The stoichiometry of the reaction is crucial; two equivalents of the amine are required, with one forming the carbamoyl chloride and the second acting as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. wikipedia.org

General Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

An illustrative example of a related compound, N-chloromethyl-N-phenylcarbamoyl chloride, involves a two-step process. First, N-methylaniline is treated with phosgene to yield N-methyl-N-phenylcarbamoyl chloride. patsnap.comguidechem.com This intermediate is then subjected to chlorination to introduce the chloromethyl group. The phosgenation is typically conducted in solvents like dichloroalkane at temperatures ranging from 20°C to 70°C. patsnap.com

A patent describes a process for preparing carbamoyl chlorides from secondary aliphatic amines with branched alkyl groups by passing phosgene into a solution of the amine at elevated temperatures (80°C to 160°C). google.com To circumvent the use of highly toxic phosgene gas, solid and safer alternatives such as bis(trichloromethyl) carbonate (triphosgene) can be employed. oup.com

Indirect Carbamoylation Reactions via Precursors

Indirect methods for the formation of carbamoyl chlorides offer alternatives to the direct use of phosgene. One notable indirect route is the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.orgnih.govnih.gov This method is particularly useful for preparing carbamoyl chlorides with an N-H functionality. wikipedia.org The reaction establishes an equilibrium between the carbamoyl chloride and the starting isocyanate and HCl. nih.govnih.gov

General Reaction: RNCO + HCl ⇌ RNHCOCl wikipedia.org

Another indirect approach involves the decomposition of N,N'-disubstituted allophanyl chlorides, which can be prepared from the reaction of an isocyanate with a carbamoyl chloride. google.com Heating these precursors can yield the desired carbamoyl chloride, although this is a less common synthetic strategy. Additionally, a non-phosgene route for the synthesis of N-chloromethyl-N-phenylcarbamoyl chloride has been reported where N-methyl-N-phenylformamide, derived from N-methylaniline and formic acid, is chlorinated to yield the target compound. guidechem.com

Advanced Methodologies and Catalytic Systems in Chloromethylation

The introduction of the chloromethyl group onto the nitrogen atom is a key step in the synthesis of the target compound. Advanced methodologies, often involving catalysis, are employed to achieve this transformation efficiently. While direct chlorination of an N-methyl group on a pre-formed carbamoyl chloride is a viable route, as seen in the synthesis of N-chloromethyl-N-phenylcarbamoyl chloride, other advanced catalytic systems are relevant for the formation of key chloromethyl intermediates. patsnap.comguidechem.com

Lewis Acid Catalysis in Haloalkyl Ether Synthesis Relevant to Chloromethyl Intermediates

The synthesis of chloromethyl methyl ether (MOM-Cl) is highly relevant to the formation of chloromethyl intermediates. MOM-Cl is a crucial reagent for introducing the methoxymethyl (MOM) protecting group, and the methodologies for its synthesis can be adapted for related chloromethyl compounds. A rapid and efficient method for synthesizing chloromethyl methyl ether and other haloalkyl ethers involves the use of Lewis acid catalysts. organic-chemistry.org

Specifically, zinc(II) salts at catalytic loadings (as low as 0.01 mol%) have been shown to effectively catalyze the reaction between acetals (like dimethoxymethane) and acid halides (like acetyl chloride) to produce haloalkyl ethers in near-quantitative yields. organic-chemistry.orgresearchgate.net This method is advantageous as it allows for the in situ generation of the haloalkyl ether, which can then be used directly in subsequent reactions, minimizing handling of these potentially carcinogenic compounds. organic-chemistry.org A variety of zinc(II) salts, including Zn(OTf)₂, ZnBr₂, and Zn(OAc)₂, have been found to be effective catalysts for this transformation. orgsyn.org

| Catalyst (mol%) | Halide Source | Acetal | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnBr₂ (0.01) | Acetyl chloride | Dimethoxymethane | 1 | >98 |

| Zn(OTf)₂ (0.01) | Acetyl chloride | Dimethoxymethane | 1 | >98 |

| Zn(OAc)₂ (0.01) | Acetyl chloride | Dimethoxymethane | 1.5 | >98 |

| ZnCl₂ (0.01) | Acetyl chloride | Dimethoxymethane | 4 | >98 |

Heteropolyacid Catalysis for Chloromethyl Methyl Ether Preparation

Heteropolyacids (HPAs) have emerged as highly effective catalysts for the synthesis of chloromethyl methyl ether. lookchem.comresearchgate.net These catalysts offer advantages such as high Brønsted acidity, leading to significantly higher turnover frequencies compared to traditional catalysts like sulfuric acid. lookchem.comresearchgate.net

In a typical procedure, a mixture of benzoyl chloride, dimethoxymethane, and a catalytic amount of a heteropolyacid is heated to produce chloromethyl methyl ether. lookchem.com A study comparing various heteropolyacids found that H₃PW₁₂O₄₀ provided the highest isolated yield. lookchem.comresearchgate.net The use of a cesium salt of the heteropolyacid, Cs₂.₅H₀.₅PW₁₂O₄₀, allowed for a heterogeneous reaction system, facilitating easier catalyst separation. lookchem.comresearchgate.net

| Catalyst | Isolated Yield (%) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|

| H₃PW₁₂O₄₀ | 79 | 26 |

| H₄SiW₁₂O₄₀ | 66 | 16 |

| H₃PMo₁₂O₄₀ | 59 | 12 |

| Cs₂.₅H₀.₅PW₁₂O₄₀ | 58 | 21 |

Palladium-Catalyzed Coupling Reactions Involving N-Methoxy-N-methylcarbamoyl Chloride

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and these methods have been applied to derivatives of carbamoyl chlorides. Specifically, N-methoxy-N-methylcarbamoyl chloride has been utilized as a synthetic block in palladium-catalyzed coupling reactions to produce N-methoxy-N-methylamides (Weinreb amides). oup.comoup.com These amides are valuable intermediates as they can be readily converted to aldehydes or ketones.

The coupling reactions are typically performed with organostannanes (Stille coupling) or terminal alkynes (Sonogashira coupling). oup.com In the Stille-type coupling, N-methoxy-N-methylcarbamoyl chloride reacts with various vinyl-, aryl-, and alkynylstannanes in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to afford the corresponding amides in good yields. oup.comorganic-chemistry.org

The Sonogashira coupling provides a direct route to alkynylamides by reacting N-methoxy-N-methylcarbamoyl chloride with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. oup.comwikipedia.org

| Coupling Partner | Product | Yield (%) |

|---|---|---|

| Tributyl(vinyl)stannane | N-methoxy-N-methylacrylamide | 75 |

| Tributyl(p-methoxyphenyl)stannane | N-methoxy-N,4-dimethylbenzamide | 88 |

| Tributyl(phenylethynyl)stannane | N-methoxy-N-methyl-3-phenylpropiolamide | 78 |

| Phenylacetylene | N-methoxy-N-methyl-3-phenylpropiolamide | 75 |

| 1-Octyne | N-methoxy-N-methyl-2-nonynamide | 76 |

Multistep Synthesis Strategies for Analogues and Related Impurities

The synthesis of analogues of (Chloromethyl)methylcarbamyl chloride, particularly those with varied substituents on the nitrogen atom or modifications to the chloromethyl group, often necessitates multistep strategies. These routes allow for the controlled introduction of functional groups and the purification of intermediates, which is crucial for minimizing impurities in the final product.

A prominent example of a multistep synthesis is the preparation of N-chloromethyl-N-phenylcarbamoyl chloride, an important intermediate for certain insecticides. This process typically involves two key steps. patsnap.com First, a phosgenation reaction is carried out on a secondary amine, such as N-methylaniline, to form the corresponding N-methyl-N-phenylcarbamoyl chloride. patsnap.com This intermediate is then subjected to a chlorination reaction, often using chlorine gas under ultraviolet light or with a catalyst, to selectively chlorinate the methyl group, yielding the final N-chloromethyl-N-phenylcarbamoyl chloride. patsnap.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | N-methylaniline | Phosgene (COCl₂) | N-methyl-N-phenylcarbamoyl chloride | Formation of the carbamoyl chloride backbone. |

| 2 | N-methyl-N-phenylcarbamoyl chloride | Chlorine (Cl₂), UV light or catalyst | N-chloromethyl-N-phenylcarbamoyl chloride | Selective chlorination of the N-methyl group. |

For more complex, non-commercially available analogues, synthetic routes can involve protection-deprotection steps and cyclization reactions. For instance, the synthesis of chiral pyrrolidine-based carbamoyl chlorides has been demonstrated through a multistep sequence. researchgate.net The process may begin with protecting a primary amine, followed by alkylation and a subsequent base-mediated cyclization to form the pyrrolidine (B122466) ring. researchgate.net After the core structure is assembled, the protecting group is removed, and the resulting secondary amine is treated with a phosgenating agent like triphosgene to furnish the desired carbamoyl chloride. researchgate.net

In the synthesis of complex molecules with multiple reactive sites, such as m-sulfamoylbenzamide analogues, chemoselectivity becomes a critical consideration to avoid unwanted side products (impurities). nih.gov The synthesis of these compounds from precursors like m-(chlorosulfonyl)benzoyl chloride leverages the differential reactivity of the sulfonyl chloride and the aroyl chloride groups to direct the reaction with an amine preferentially to the more reactive aroyl chloride. nih.gov By carefully controlling reaction conditions, it is possible to selectively form the benzamide (B126) without significant reaction at the sulfonyl chloride site, thus producing the desired analogue with high purity. nih.gov

Direct Preparation of Carbamoyl Chlorides from Benzylamines using Triphosgene

A direct and efficient method for preparing various carbamoyl chlorides involves the N-debenzylation of tertiary benzylamines using triphosgene [bis(trichloromethyl) carbonate]. nih.govtandfonline.comtandfonline.com Triphosgene serves as a safer, solid substitute for highly toxic phosgene gas. nih.gov This methodology allows for the direct conversion of N-benzyl protected tertiary amines into versatile carbamoyl chloride intermediates, which can be used to prepare amides, ureas, and carbamates. tandfonline.com

The reaction is typically carried out by adding a solution of the tertiary benzylamine (B48309) in a solvent like dichloromethane (B109758) to a solution of triphosgene at 0°C, followed by stirring at room temperature. tandfonline.com The mechanism involves the cleavage of the N-benzyl bond, which is found to be more reactive than N-alkyl (e.g., methyl or ethyl) bonds under these conditions. tandfonline.com This regioselectivity allows for the targeted synthesis of specific carbamoyl chlorides from amines containing multiple, differentially substituted alkyl groups. tandfonline.com The reaction has been shown to proceed in excellent yields for tertiary amines bearing electron-rich benzyl (B1604629) groups. nih.gov

| Benzylamine Substrate | Reagent | Solvent | Product | Reported Yield |

| N-Alkyl-N-benzylanilines | Triphosgene | Dichloromethane | N-Alkyl-N-phenylcarbamoyl chloride | Excellent nih.gov |

| N-Alkyl-N-benzylpiperidines | Triphosgene | Dichloromethane | N-Alkylpiperidine-1-carbonyl chloride | High nih.govtandfonline.com |

| N-Alkyl-N-benzylpiperazines | Triphosgene | Dichloromethane | N-Alkylpiperazine-1-carbonyl chloride | High nih.govtandfonline.com |

| Tribenzylamine | Triphosgene | Dichloromethane | N,N-Dibenzylcarbamoyl chloride | High tandfonline.com |

This method provides a mild and straightforward alternative to traditional phosgenation, avoiding the need for a separate deprotection step and subsequent reaction to form the carbamoyl chloride. tandfonline.com

Green Chemistry Approaches in Synthetic Process Development

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic processes for carbamoyl chlorides and their derivatives. These approaches focus on reducing the environmental impact by using safer solvents, designing energy-efficient reaction conditions, and developing novel catalytic systems that avoid hazardous reagents.

Application of Environmentally Benign Solvents and Reaction Conditions

The choice of solvent is a major focus in green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Syntheses of carbamoyl chlorides have traditionally used halogenated organic solvents such as dichloromethane. tandfonline.comgoogle.com While effective, these solvents are associated with environmental and health concerns. The search for greener alternatives includes bio-based solvents, which are derived from renewable feedstocks and can often replace traditional petrochemical solvents. Examples of such "drop-in" replacements include bio-acetone and bio-butanol, while novel bio-derived solvents like Cyrene™ are positioned as alternatives to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). Other classes of environmentally benign solvents being explored for various organic syntheses include supercritical fluids, ionic liquids, and water. researchgate.net

In addition to solvent substitution, modifying reaction conditions can also contribute to a greener process. The use of microreactors for continuous flow synthesis represents a significant process intensification strategy. researchgate.net This technology allows for excellent control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially when dealing with hazardous reagents like phosgene or its derivatives. The transposition of a triphosgene-based urea (B33335) synthesis from batch to a continuous process has been studied, demonstrating the scalability and potential safety benefits of this approach. researchgate.net

Catalyst Design for Sustainable Synthetic Pathways

Catalyst design is central to developing sustainable synthetic routes. A key goal is to replace stoichiometric reagents with catalytic alternatives that are efficient, recyclable, and environmentally benign. In the broader context of carbamoyl chloride chemistry, this includes both their synthesis and their subsequent conversion into other valuable compounds like carbamates.

For instance, the synthesis of carbamates from carbamoyl chlorides and alcohols has been shown to be effectively catalyzed by inexpensive and low-toxicity zinc chloride (ZnCl₂). acs.orgnih.gov This method is chemoselective and tolerates a wide range of functional groups, offering a more sustainable alternative to other catalytic systems or base-mediated reactions. acs.orgnih.gov

A more fundamental green chemistry approach aims to replace hazardous building blocks altogether. Significant research has focused on replacing toxic phosgene with carbon dioxide (CO₂) as a C1 source for producing carbamates. rsc.org This involves the development of catalytic systems that can facilitate the reaction of CO₂, amines, and alcohols to directly form carbamates, thereby bypassing the need for a carbamoyl chloride intermediate entirely. rsc.org Such pathways represent a major step towards inherently safer and more sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of Chloromethyl Methylcarbamyl Chloride

Nucleophilic Substitution Pathways

Nucleophilic substitution is a primary reaction pathway for (chloromethyl)methylcarbamyl chloride. Nucleophiles can attack either the carbonyl carbon, leading to acylation, or the chloromethyl carbon, resulting in alkylation of the nucleophile.

This compound is expected to react readily with primary and secondary amines to form substituted ureas. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. epa.govnih.gov The general mechanism is analogous to the reaction of other acyl chlorides with amines. nih.govwikipedia.org

R₂NH + (ClCH₂)N(CH₃)COCl → (ClCH₂)N(CH₃)CONR₂ + HCl

In practice, a second equivalent of the amine is often used to neutralize the hydrogen chloride produced, forming an ammonium (B1175870) salt. nih.gov The reaction is typically vigorous and exothermic. nih.gov

The formation of ureas through reactions of carbamoyl (B1232498) chlorides with ammonia (B1221849) or with primary and secondary amines is a well-established synthetic route. nih.gov

This compound is also reactive towards other heteroatom nucleophiles, such as alcohols and thiols.

Alcohols: The reaction with alcohols yields carbamates (urethanes). wikipedia.orgnih.gov This reaction is a nucleophilic acyl substitution at the carbonyl carbon. wikipedia.org The general equation for this reaction is:

R'OH + (ClCH₂)N(CH₃)COCl → (ClCH₂)N(CH₃)COOR' + HCl

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. wikipedia.org

Thiols: Thiols can react with carbamoyl chlorides to form thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon.

Water: Hydrolysis of carbamoyl chlorides, including presumably this compound, leads to the formation of a carbamic acid, which is generally unstable and decomposes to the corresponding amine and carbon dioxide. wikipedia.orgnih.gov

(ClCH₂)N(CH₃)COCl + H₂O → [(ClCH₂)N(CH₃)COOH] + HCl → (ClCH₂)N(CH₃)H + CO₂ + HCl

Electrophilic Reactivity and Acylating Properties

The primary electrophilic character of this compound resides in the carbonyl carbon of the carbamoyl chloride group. This makes the compound an effective acylating agent, transferring the (chloromethyl)methylcarbamoyl group to nucleophiles. This acylating ability is central to its reactions with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives, respectively. epa.govwikipedia.org The reactivity of the carbamoyl chloride is influenced by the electronic effects of the nitrogen substituents.

In addition to the carbamoyl chloride group, the chloromethyl group also possesses an electrophilic carbon atom, making it susceptible to SN2 reactions with various nucleophiles. nih.gov This dual reactivity can lead to different products depending on the reaction conditions and the nature of the nucleophile.

Mechanistic Investigations of Carbamoyl Chloride Transformations

Mechanistic studies of carbamoyl chlorides have often focused on their solvolysis reactions to understand the nature of the reaction intermediates and transition states. These studies typically involve kinetic analyses and the application of linear free-energy relationships.

The solvolysis of carbamoyl chlorides has been extensively studied to elucidate the reaction mechanisms. These reactions can proceed through a spectrum of mechanisms ranging from a unimolecular SN1 pathway, involving the formation of a carbamoyl cation intermediate, to a bimolecular SN2 pathway, involving direct attack by the solvent. nih.govnih.gov

The Grunwald-Winstein equation is a linear free-energy relationship that is often applied to the solvolysis reactions of carbamoyl chlorides to probe the mechanism. nih.govwikipedia.org The equation is:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

m is the sensitivity of the reaction to the solvent ionizing power (Y).

l is the sensitivity of the reaction to the solvent nucleophilicity (N).

For many N,N-disubstituted carbamoyl chlorides, solvolysis studies have shown significant sensitivity to both solvent ionizing power and nucleophilicity, suggesting a mechanism with both SN1 and SN2 character, possibly involving a loose SN2 transition state or strong nucleophilic solvation of an ionizing intermediate. nih.gov

The Hammett equation can be applied to study the effect of substituents on the reaction rates of aryl-substituted carbamoyl chlorides. nih.govwikipedia.org This provides insight into the electronic effects on the transition state of the reaction. nih.govwikipedia.org

Kinetic solvent isotope effect (KSIE) studies have also been employed to differentiate between reaction pathways. For example, a kH/kD value greater than 1.7 is often indicative of a general-base catalyzed addition-elimination pathway, while values between 1.2 and 1.5 suggest an ionization pathway with weak nucleophilic solvation. nih.gov

| Carbamoyl Chloride | l value | m value | l/m ratio | Proposed Mechanism |

|---|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | 0.69 | 0.55 | 1.25 | Ionization with strong nucleophilic solvation |

| N-Methyl-N-phenylcarbamoyl chloride | 0.40 | 0.51 | 0.78 | Ionization with appreciable nucleophilic solvation |

| 4-Morpholinecarbonyl chloride | 0.74 | 0.65 | 1.14 | Similar to N,N-dimethylcarbamoyl chloride |

Computational chemistry provides valuable insights into the reaction mechanisms of carbamoyl chlorides at a molecular level. Density functional theory (DFT) and other ab initio methods can be used to model reaction pathways, calculate activation energies, and characterize the structures of intermediates and transition states. mdpi.com

For instance, computational studies on the formation of carbamates from the reaction of carbamoyl chlorides with alcohols can elucidate the role of catalysts and the nature of the reaction intermediates. mdpi.comacs.org A plausible mechanism for a zinc chloride-catalyzed carbamate (B1207046) formation involves the coordination of the catalyst to the carbamoyl chloride, facilitating the formation of an isocyanate intermediate, which is then attacked by the alcohol. acs.org

Quantum chemical calculations can also be used to investigate the electronic structure of carbamoyl chlorides and to rationalize their reactivity towards different nucleophiles. These studies can help in understanding the factors that control the regioselectivity of nucleophilic attack when multiple electrophilic sites are present, as in this compound.

2

Due to a lack of direct studies on this compound, this section will draw upon computational research conducted on analogous structures, such as other carbamoyl chlorides and compounds featuring a chloromethyl group attached to a nitrogen or carbonyl carbon. The principles of reactivity, transition states, and reaction energetics from these related systems can provide valuable insights into the probable behavior of this compound.

1 Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules, including the transition states of chemical reactions. For reactions involving the chloromethyl group, such as nucleophilic substitution, DFT calculations can elucidate the structure of the transition state and the associated energy barrier.

While no specific DFT studies on this compound were found, research on similar molecules, like methyl chloride and substituted chloromethyl tetrahydrofuran (B95107) derivatives reacting with trimethylamine, provides a relevant model. nih.gov These studies typically focus on S(_N)2 reactions, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.

In a typical S(_N)2 transition state involving a chloromethyl group, the central carbon atom is pentacoordinate, with the incoming nucleophile and the departing chloride ion positioned on opposite sides of the carbon. nih.gov This arrangement leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. nih.gov DFT calculations can precisely model the bond lengths and angles of this transition state. For instance, the transition state would feature elongated bonds to both the incoming nucleophile and the outgoing chloride, and the three non-reacting substituents on the carbon would lie in a plane. nih.gov

The electronic nature of the methylcarbamyl group is expected to influence the transition state. The nitrogen atom's lone pair can potentially stabilize the transition state through resonance, which could affect the activation energy of the reaction. DFT studies on related α-chloroamides would be necessary to quantify this effect.

Table 1: Representative Calculated Transition State Geometries for S(_N)2 Reactions of Chloromethyl Compounds from DFT Studies

| Parameter | C-N bond length (Å) (incoming nucleophile) | C-Cl bond length (Å) (leaving group) | Nucleophile-C-Leaving Group Angle (°) |

| Gas Phase | 2.21 | 2.21 | ~180 |

| In Water | 1.90 | 2.43 | ~180 |

Note: Data is illustrative and based on studies of analogous compounds. nih.gov The precise values for this compound would require specific calculations.

2 Ab Initio Calculations of Reaction Energetics

Ab initio calculations are another class of computational chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of reaction energetics, including activation energies and reaction enthalpies.

For this compound, two primary reaction pathways can be considered for theoretical investigation: nucleophilic substitution at the chloromethyl carbon and nucleophilic acyl substitution at the carbonyl carbon. While experimental studies on various carbamoyl chlorides suggest that solvolysis typically occurs at the carbonyl carbon via an S(_N)1 mechanism, the reactivity of the chloromethyl group is also of significant interest. nih.govnih.gov

Ab initio studies on the S(_N)2 reaction of chloroacetonitrile (B46850) (ClCH(_2)CN) with a chloride ion provide a useful analogy for the reactivity of the chloromethyl group. rsc.org These calculations reveal the energy profile of the reaction, including the formation of a pre-reaction complex, the transition state, and the post-reaction complex. The activation energy calculated from these studies is a key determinant of the reaction rate.

The energetics of the reaction are significantly influenced by the solvent. nih.gov Ab initio calculations can be performed for both gas-phase reactions and in the presence of a solvent, often modeled using a continuum solvation model. Polar solvents are generally found to stabilize the charged species in the transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov

Table 2: Illustrative Reaction Energetics from Ab Initio Calculations for a Model S(_N)2 Reaction (Cl + CH(_3)Cl)

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |

| Activation Energy ((\Delta)E) | 12.5 | 26.9 |

| Enthalpy of Reaction ((\Delta)H) | 0.0 | 0.0 |

Note: This data is for a model reaction and serves as an example. univie.ac.at The actual values for this compound would differ.

3 Stereochemical Aspects of Reactions Involving the Chloromethyl Moiety

The stereochemistry of reactions at the chloromethyl group of this compound is a crucial aspect of its reactivity, particularly if the molecule is chiral or reacts to form a chiral product. The primary mechanism for nucleophilic substitution at a primary alkyl halide like the chloromethyl group is the S(_N)2 reaction. libretexts.orglumenlearning.com

A hallmark of the S(_N)2 reaction is the inversion of configuration at the stereocenter. libretexts.orglumenlearning.com If we consider a hypothetical chiral variant of this compound, where the carbon of the chloromethyl group is a stereocenter (for instance, by isotopic labeling), an S(_N)2 reaction with a nucleophile would lead to a product with the opposite stereochemistry. This inversion is a direct consequence of the backside attack of the nucleophile, which proceeds through a trigonal bipyramidal transition state. nih.gov

If the reaction were to proceed through an S(_N)1 mechanism, which is less likely for a primary halide but could be promoted by certain conditions or substrate modifications, it would involve the formation of a planar carbocation intermediate. libretexts.orglumenlearning.com The subsequent attack of the nucleophile could occur from either face of this carbocation, leading to a racemic mixture of products (a 50:50 mixture of both enantiomers). libretexts.orglumenlearning.com

In the context of α-chloroamides, which are structurally related, S(_N)2 reactions are generally observed, resulting in an inversion of stereochemistry. nih.gov This stereochemical outcome is often highly predictable and is a valuable tool in asymmetric synthesis. nih.gov Therefore, it is reasonable to predict that nucleophilic substitution reactions at the chloromethyl group of this compound would also proceed with a high degree of stereochemical control, favoring inversion of configuration.

Applications of Chloromethyl Methylcarbamyl Chloride in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of (Chloromethyl)methylcarbamyl chloride allows for its use in the synthesis and modification of various heterocyclic systems, which are core structures in many biologically active molecules.

While specific documented examples detailing the reaction of this compound with triazole and thiadiazinone systems are not extensively reported in readily available literature, the known reactivity of carbamoyl (B1232498) chlorides provides a strong basis for their potential application. Carbamoyl chlorides are established reagents for the derivatization of nitrogen-containing heterocycles. chemicalbook.com They react with nucleophilic nitrogen atoms within heterocyclic rings, such as those in imidazoles and triazoles, to form stable carbamoyl azoles. chemicalbook.com This reaction introduces the N-(chloromethyl)-N-methylcarbamoyl moiety onto the heterocyclic framework. The resulting product would then possess a reactive chloromethyl group, available for subsequent cyclization or substitution reactions to build more complex, fused heterocyclic systems.

The dual functionality of this compound makes it a potentially valuable building block for constructing novel heterocyclic frameworks. The general strategy involves a sequential reaction. First, the carbamoyl chloride function can react with a nucleophile (e.g., an amine or alcohol) that is part of a larger molecule. The second step would then utilize the chloromethyl group as an electrophile for an intramolecular reaction, leading to ring closure. This approach could be employed to synthesize a variety of substituted lactams, oxazolidinones, and other nitrogen-containing ring systems, depending on the initial nucleophile chosen.

Role in Prodrug Synthesis Strategies and Chemical Biology

The carbamate (B1207046) functional group is a cornerstone of prodrug design, valued for its ability to mask polar functional groups, enhance lipophilicity, and undergo enzymatic or chemical hydrolysis in vivo to release an active pharmaceutical ingredient (API). acs.orgnih.gov Carbamoyl chlorides, including this compound, are direct precursors for forming these critical carbamate linkages. nih.gov

The synthesis involves the reaction of the carbamoyl chloride with a hydroxyl or amino group on a parent drug molecule. wikipedia.org This reaction creates a stable, covalently bonded prodrug that can have improved pharmacokinetic properties, such as better oral bioavailability or prolonged duration of action. acs.org The rate of hydrolysis of the carbamate bond can be tuned by modifying the substituents, which is a key consideration in designing prodrugs with a specific release profile. acs.org Structurally related compounds, such as N-alkyl-N-alkyloxycarbonylaminomethyl chlorides, are also employed to alkylate drug molecules, demonstrating the utility of the chloromethyl moiety in creating prodrug linkages. researchgate.net

Table 1: Role of Carbamate Linkers in Prodrug Design

| Feature | Description |

|---|---|

| Masking Polarity | The carbamate group can mask polar moieties like phenols, alcohols, or amines on a drug, increasing its ability to cross cell membranes. |

| Improving Stability | Prodrugs can exhibit enhanced stability against first-pass metabolism, allowing more of the active drug to reach systemic circulation. nih.gov |

| Controlled Release | The carbamate bond is designed to be cleaved by esterase enzymes in the body, releasing the parent drug at a controlled rate. acs.org |

| Synthetic Access | Carbamoyl chlorides provide a direct synthetic route to form the carbamate ester by reacting with an alcohol or phenol (B47542) on the API. wikipedia.orgacs.org |

Contribution to Agrochemical Intermediates, e.g., Pesticide Precursors

Carbamoyl chlorides are fundamentally important intermediates in the agrochemical industry, particularly for the production of carbamate insecticides. chemicalbook.comwikipedia.org This class of pesticides functions by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.org Well-known carbamate insecticides derived from carbamoyl chloride precursors include carbofuran, aldicarb, and carbaryl. wikipedia.orgwikipedia.org

The manufacturing process typically involves the reaction of a specific carbamoyl chloride with an alcohol, phenol, or oxime. chemicalbook.com this compound or its derivatives serve as the source of the carbamate functional group, which is essential for the biological activity of these pesticides. Patents describe the synthesis of N-substituted-thio N-alkyl carbamoyl chlorides as useful intermediates for preparing pesticides, highlighting the industrial relevance of this class of compounds. google.com

Table 2: Examples of Carbamate Insecticides Synthesized from Carbamoyl Chloride Intermediates

| Insecticide | Precursor Type | Mode of Action |

|---|---|---|

| Carbofuran | A substituted carbamoyl chloride reacts with a benzofuranol derivative. | Acetylcholinesterase (AChE) inhibitor. wikipedia.org |

| Aldicarb | A substituted carbamoyl chloride reacts with an oxime derivative. | Reversible AChE inhibitor. wikipedia.org |

| Carbaryl | A carbamoyl chloride reacts with 1-naphthol. | Reversible AChE inhibitor. wikipedia.org |

Versatility in Pharmaceutical Intermediate Synthesis

The carbamate moiety is a significant structural feature in a wide array of pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets. acs.orgnih.gov Carbamoyl chlorides are key reagents for introducing this functional group into drug molecules. acs.org

A prominent example of their application is in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. The synthesis of Rivastigmine involves a critical step where a carbamoyl chloride is reacted with a phenolic hydroxyl group to form the final carbamate ester. acs.org This reaction is often catalyzed by a Lewis acid, such as zinc chloride, to achieve high yields. acs.org The reliability of this synthetic transformation underscores the importance of carbamoyl chlorides as versatile and indispensable intermediates in the production of complex pharmaceuticals.

Functional Group Introduction and Derivatization in Organic Synthesis

This compound is a bifunctional reagent capable of introducing two distinct functional groups, making it a valuable tool for derivatization in organic synthesis.

Carbamoylation: The primary role of the carbamoyl chloride group is to acylate nucleophiles, thereby introducing the N-methylcarbamoyl moiety [–C(O)N(CH₃)–]. This reaction is highly efficient with a wide range of nucleophiles. chemicalbook.com

Alcohols and Phenols: React to form stable carbamate esters. acs.orgwikipedia.org

Amines: React to form substituted ureas. chemicalbook.com

Thiols: React to yield thiocarbamates. chemicalbook.com

Alkylation: The chloromethyl group [–CH₂Cl] is an electrophilic site that acts as an alkylating agent. It can react with various nucleophiles in a substitution reaction, forming a new carbon-nucleophile bond. This allows for the tethering of the entire N-methylcarbamoyl-methyl structure to a substrate.

This dual reactivity allows for complex, multi-step syntheses where one part of the molecule can be used to anchor the reagent to a substrate, while the other part remains available for subsequent chemical transformations.

Table 3: Functional Groups Introduced by this compound

| Reagent Moiety | Functional Group Introduced | Type of Reaction | Target Nucleophile |

|---|---|---|---|

| -C(O)Cl | N-methylcarbamoyl | Acylation (Carbamoylation) | Alcohols, Phenols, Amines, Thiols |

| -CH₂Cl | N-methylcarbamoyl-methyl | Alkylation | Various Nucleophiles (e.g., N, O, S) |

Advanced Characterization and Analytical Techniques in Research of Chloromethyl Methylcarbamyl Chloride

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating (Chloromethyl)methylcarbamyl chloride from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally sensitive compounds. A reverse-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 column is a common choice for separating moderately polar organic compounds.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be effective. An acidic modifier like phosphoric acid or formic acid is often added to improve peak shape. sielc.com For compatibility with mass spectrometry detection, volatile modifiers like formic acid are preferred.

Detection: A UV detector would be suitable if the compound possesses a chromophore, although the carbamoyl (B1232498) chloride group itself provides limited UV absorbance. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or a Mass Spectrometer (LC-MS) would provide better sensitivity and specificity.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Detection | UV, ELSD, or MS |

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its high reactivity and potential for thermal decomposition in the hot injector port. Carbamoyl chlorides can react with active sites in the GC system or with trace amounts of water.

To overcome these issues, a derivatization strategy is often employed. The reactive carbamoyl chloride can be converted into a more stable and volatile derivative prior to GC-MS analysis. A common approach involves reaction with an alcohol (e.g., ethanol (B145695) or propanol) in the presence of a base like pyridine. rsc.org This converts the this compound into the corresponding, more stable, carbamate (B1207046) ester (e.g., ethyl (chloromethyl)methylcarbamate).

This derivative can then be readily analyzed by GC-MS. The GC separates the derivative from other components of the reaction mixture, and the MS provides mass information for identification and quantification. The mass spectrum of the derivative would be used to confirm the structure of the original analyte. This derivatization-GC-MS approach provides a robust and sensitive method for the analysis of reactive species like this compound in complex matrices. chemicalbook.com

Table 5: GC-MS Analysis via Derivatization

| Step | Description |

|---|---|

| Derivatization Reagent | Anhydrous alcohol (e.g., ethanol, 1-propanol) with a base (e.g., pyridine). rsc.org |

| Derivative Formed | (Chloromethyl)methylcarbamate ester. |

| GC Column | Standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1). |

| Injection | Split/Splitless injector. |

| Detection | Mass Spectrometry (EI mode) for structural confirmation and quantification. |

Advanced Structural Analysis Techniques

The definitive structural elucidation of this compound relies on a suite of advanced analytical methods. Beyond routine spectroscopic techniques, advanced Nuclear Magnetic Resonance (NMR) methodologies are critical for a comprehensive understanding of its three-dimensional structure and conformational dynamics in solution. Techniques such as the Nuclear Overhauser Effect (NOE) are particularly powerful for determining stereochemical relationships where scalar (through-bond) coupling is uninformative. libretexts.org This is especially relevant for this compound, where restricted rotation around the carbamate C–N bond can lead to distinct rotational isomers, or rotamers. nih.govbeilstein-journals.org

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are spatially close, regardless of whether they are connected through chemical bonds. wikipedia.org This "through-space" correlation is invaluable for determining the conformation and stereochemistry of molecules. libretexts.org For this compound, NOE studies are the primary method for investigating the conformational preference around the C–N bond, which possesses significant double-bond character due to resonance, leading to a substantial rotational barrier. nih.gov

This restricted rotation gives rise to two primary planar conformers, typically designated as E and Z (or syn and anti), based on the relative orientation of the substituents attached to the nitrogen and the carbonyl group. In this compound, the key distinction lies in the spatial proximity of the methyl (–CH₃) protons and the chloromethyl (–CH₂Cl) protons to each other.

In the E -isomer , the methyl and chloromethyl groups are on opposite sides of the C–N partial double bond.

In the Z -isomer , the methyl and chloromethyl groups are on the same side of the C–N partial double bond.

A two-dimensional NOE spectroscopy (NOESY) experiment can unambiguously distinguish between these two conformers. libretexts.org In a NOESY spectrum, cross-peaks appear between protons that are close in space (typically within 5 Å). libretexts.org For this compound, a distinct cross-peak between the proton signals of the methyl group and the chloromethyl group would be a definitive indicator of the Z-isomer, as these groups are spatially proximate only in this conformation. The absence of this cross-peak would suggest the predominance of the E-isomer.

The relative intensities of the NOE correlations can also provide quantitative insights into the equilibrium distribution of the two rotamers in a given solvent and at a specific temperature. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to subtle changes in molecular geometry.

The table below outlines the expected NOE correlations for the two possible rotamers of this compound. The observation of a significant NOE enhancement between the methyl and chloromethyl protons would confirm the presence of the Z-isomer.

| Irradiated Protons | Observed Protons | Expected NOE in E-Isomer | Expected NOE in Z-Isomer | Conclusion |

|---|---|---|---|---|

| Methyl (–CH₃) | Chloromethyl (–CH₂Cl) | None | Strong | A strong correlation indicates spatial proximity, confirming the Z conformation where both groups are on the same side of the C-N bond. |

| Chloromethyl (–CH₂Cl) | Methyl (–CH₃) | None | Strong | Reciprocal of the above observation, providing further evidence for the Z conformation. |

Future Research Directions and Theoretical Perspectives on Chloromethyl Methylcarbamyl Chloride

Exploration of Novel and More Efficient Synthetic Methodologies

The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents such as phosgene (B1210022). A primary focus of future research will be the development of safer and more efficient synthetic routes to (Chloromethyl)methylcarbamyl chloride. Current methods for analogous compounds, such as N-chloromethyl-N-phenylcarbamoyl chloride, involve the chloroformylation of an N-methyl amine derivative with phosgene, followed by a chlorination step, which may be initiated by UV irradiation or a catalyst. patsnap.comgoogle.com

Future methodologies will likely aim to replace phosgene with less toxic alternatives and optimize reaction conditions to improve yield, selectivity, and energy efficiency. The exploration of microreactor technology and flow chemistry could offer significant advantages in terms of safety and process control for handling reactive intermediates.

Key Research Objectives:

Phosgene-Free Synthesis: Investigating alternative carbonyl sources to circumvent the use of highly toxic phosgene.

Catalyst Development: Designing novel catalysts that can promote the chlorination of the N-methyl group with high selectivity and efficiency under milder conditions.

Photochemical Methods: Further exploring light-initiated reactions to control the synthesis and potentially reduce the need for chemical initiators. patsnap.com

Solvent Optimization: Identifying greener and more effective solvent systems or developing solvent-free reaction conditions to minimize environmental impact. patsnap.com

Table 1: Comparison of Synthetic Methodologies for Carbamoyl Chlorides

| Feature | Traditional Method (e.g., Phosgenation) | Future Methodologies |

|---|---|---|

| Carbonyl Source | Phosgene | Triphosgene (B27547), Dimethyl carbonate, CO2 |

| Chlorinating Agent | Gaseous Chlorine | N-Chlorosuccinimide (NCS), Sulfuryl chloride |

| Reaction Conditions | High temperature, Batch process | Mild conditions, Continuous flow, Photochemical |

| Catalyst | None or simple initiators | Advanced organometallics, Photocatalysts |

| Environmental Impact | High (toxic reagents, solvent waste) | Lower (safer reagents, reduced waste) |

Deepening Mechanistic Understanding through Advanced Computational and Experimental Chemistry

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new applications. Future research will increasingly rely on a synergistic approach combining advanced computational modeling with sophisticated experimental techniques.

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. rsc.org These theoretical predictions can then be validated and refined through experimental studies. For instance, kinetic analyses, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., FT-IR, NMR) can elucidate the step-by-step transformation of reactants into products. This combined approach has been successfully used to study the chlorination mechanisms of other complex materials. rsc.org

Potential Research Areas:

Computational Modeling: Using DFT and other quantum chemical methods to map the potential energy surface for the synthesis and subsequent reactions of this compound.

Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, rate constants, and activation parameters.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize transient intermediates and transition states.

Table 2: Techniques for Mechanistic Investigation

| Technique | Type | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Reaction pathways, transition states, thermodynamics |

| Kinetic Isotope Effect (KIE) | Experimental | Rate-determining steps, transition state structure |

| In-situ FT-IR/NMR | Experimental | Identification of intermediates, reaction progress |

| Stopped-Flow Spectroscopy | Experimental | Kinetics of fast reactions |

Expanding the Scope of Synthetic Applications in Emerging Fields

While carbamoyl chlorides have traditionally been used as intermediates in the synthesis of pesticides, the unique bifunctional nature of this compound—possessing both a reactive carbamoyl chloride group and a chloromethyl group—opens up possibilities in several emerging fields. google.com

Future research is expected to leverage this dual reactivity to construct complex molecules and materials. In medicinal chemistry, the compound could serve as a versatile building block for synthesizing novel therapeutic agents. The incorporation of chlorine in pharmaceuticals is a well-established strategy to modulate the biological activity and pharmacokinetic properties of drug candidates. nih.gov

In materials science, this compound could be employed as a monomer or cross-linking agent for the development of advanced polymers. The use of acyl chlorides derived from biomass as monomers is a growing area of interest for producing sustainable plastics. rsc.orgnih.gov The reactivity of the chloromethyl group allows for post-polymerization modification, enabling the tuning of material properties.

Prospective Application Areas:

Pharmaceutical Synthesis: As a scaffold for creating new classes of bioactive compounds, leveraging the importance of chlorine in drug design. nih.gov

Polymer Chemistry: As a monomer for novel polyamides or polyurethanes, or as a grafting agent to modify existing polymer backbones.

Agrochemicals: Moving beyond traditional pesticides to develop more sophisticated and targeted plant protection agents or growth regulators.

Table 3: Potential Applications in Emerging Fields

| Field | Potential Role of this compound | Example Product Class |

|---|---|---|

| Medicinal Chemistry | Building block for heterocyclic synthesis | Novel enzyme inhibitors, anti-cancer agents |

| Materials Science | Monomer, cross-linker, surface modifier | Functional polymers, advanced coatings |

| Organic Synthesis | Bifunctional electrophile | Complex molecular architectures |

Development of Sustainable and Industrially Relevant Processes for Production

The development of sustainable and economically viable industrial processes for the production of this compound is a critical area for future research. This involves adhering to the principles of green chemistry, such as maximizing atom economy, minimizing waste, and using renewable resources where possible.

Chlorine chemistry itself can be part of a sustainable cycle, as chlorine is produced industrially from the electrolysis of abundant sodium chloride, and byproducts like hydrogen chloride are commercially valuable. nih.gov Future industrial processes will focus on integrating these aspects into a circular economy model. The transition from batch to continuous manufacturing processes can lead to significant improvements in efficiency, safety, and product consistency.

Key Goals for Sustainable Production:

Green Chemistry Metrics: Evaluating and optimizing the synthesis based on metrics like E-factor (environmental factor) and Process Mass Intensity (PMI).

Catalysis: Implementing recyclable and highly efficient catalysts to reduce waste and energy consumption.

Process Intensification: Utilizing technologies like continuous flow reactors to enhance safety, improve heat and mass transfer, and reduce reactor footprint.

Waste Valorization: Developing methods to convert byproducts into valuable chemicals, contributing to a circular economy.

Table 4: Towards Sustainable Industrial Production

| Aspect | Current Approach | Sustainable Future Approach |

|---|---|---|

| Process Type | Batch processing | Continuous flow manufacturing |

| Reagent Stoichiometry | Often excess reagents | Catalytic cycles, stoichiometric control |

| Solvent Use | Halogenated solvents (e.g., CCl4) | Green solvents, solvent-free, or recyclable systems |

| Byproduct Management | Waste treatment | Valorization and integration into other processes |

| Energy Source | Fossil fuels | Renewable energy sources |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of (chloromethyl)methylcarbamyl chloride to minimize hazardous byproducts?

- Answer: Synthesis optimization should focus on controlling reaction parameters such as temperature, stoichiometry, and catalyst use. For example, microwave-assisted reactions (e.g., as demonstrated for structurally similar chloromethyl compounds in ) can improve yield and reduce side reactions. Employing inert atmospheres and slow addition of reagents (e.g., chlorinating agents) can mitigate exothermic risks. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from impurities like bis(chloromethyl) ether, a known carcinogen .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?

- Answer: Contradictions in spectral data often arise from impurities or solvent effects. Researchers should:

- Compare results with high-purity reference standards.

- Re-run spectra in deuterated solvents (e.g., CDCl₃) to eliminate solvent interference.

- Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation) .

- Cross-validate findings with literature on analogous compounds, such as benzyl chloride derivatives, where spectral databases are well-documented .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Key precautions include:

- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Storage in airtight, chemically resistant containers away from moisture (to prevent hydrolysis).

- Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and inhalation exposure (immediate ventilation and medical evaluation). Regulatory guidelines from hazardous chemical catalogs, such as those for chloromethyl ethers, provide a framework for risk mitigation .

Advanced Research Questions

Q. How can computational modeling guide the design of stable derivatives of this compound for biological studies?

- Answer: Density Functional Theory (DFT) calculations can predict hydrolysis kinetics and stability under physiological conditions (e.g., pH 7.4). For instance, modeling the electron-withdrawing effects of the chloromethyl group can help identify derivatives resistant to nucleophilic attack. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) should follow .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

- Answer: Discrepancies may stem from varying impurity levels or assay conditions. Researchers should:

- Reproduce studies using rigorously purified batches.

- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside in vivo rodent models.

- Reference carcinogenicity study frameworks for dimethylcarbamyl chloride, which highlight dose-response relationships and exposure routes relevant to structural analogs .

Q. How can reaction kinetics be studied to elucidate the mechanism of this compound’s interactions with biomolecules?

- Answer: Stopped-flow spectrophotometry or HPLC-based quenching experiments can track real-time reactions with nucleophiles (e.g., glutathione, amino acids). For example, pseudo-first-order kinetics under varying pH and temperature conditions can reveal activation energy and rate-limiting steps. Comparative studies with benzyl chloroformate (a related electrophile) provide mechanistic insights .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound batches?

- Answer: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is ideal for volatile impurities (e.g., residual solvents). For non-volatiles, HPLC coupled with charged aerosol detection (CAD) offers high sensitivity. Impurity profiling should align with ICH guidelines, referencing thresholds established for hazardous chloromethyl compounds .

Methodological Tables

| Parameter | Recommendation | Reference |

|---|---|---|

| Synthesis Yield | Optimize via microwave-assisted synthesis | |

| Purification | Fractional distillation (>95% purity) | |

| Toxicity Screening | Ames test + rodent carcinogenicity models | |

| Stability Testing | 40°C/75% RH for 4 weeks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.